Fmoc-homoCys(CH3Bzl)-OH
Description
Significance of Non-Canonical Amino Acids in Engineered Peptide Design and Functionalization
While the 20 proteinogenic, or canonical, amino acids form the basis of natural proteins and peptides, the field of peptide science has increasingly turned to non-canonical amino acids (ncAAs) to overcome the limitations of native peptides. nih.govissuu.com Peptides composed solely of natural amino acids often suffer from poor metabolic stability and limited structural diversity. nih.gov
The incorporation of ncAAs is a powerful strategy to enhance the therapeutic potential of peptides. chemimpex.comnetascientific.com These unique building blocks can be used to:
Improve Stability: Introducing ncAAs can confer resistance to enzymatic degradation, increasing the peptide's half-life in biological systems. nih.govsigmaaldrich.com
Enhance Potency and Selectivity: The novel side chains and backbone structures of ncAAs allow for the fine-tuning of a peptide's conformation, leading to stronger and more specific interactions with biological targets. nih.govnetascientific.com
Introduce Novel Functionality: ncAAs can carry unique functional groups, such as fluorophores, cross-linkers, or bio-orthogonal handles, enabling the creation of sophisticated molecular probes and targeted drug delivery systems. sigmaaldrich.com
Constrain Conformation: The use of cyclic or sterically hindered ncAAs can lock a peptide into a specific three-dimensional structure, which is often crucial for its biological activity. nih.gov
Rationale for the Strategic Application of Fmoc-homoCys(CH3Bzl)-OH as a Specialized Building Block
This compound, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(4-methylbenzyl)-L-homocysteine, is a specialized derivative designed for use in Fmoc-based solid-phase peptide synthesis. nih.gov Its strategic value lies in the specific combination of its constituent parts: the homocysteine core, the Nα-Fmoc protecting group, and the S-(4-methylbenzyl) protecting group.
The homocysteine backbone provides a unique structural element. When incorporated into a peptide sequence, it can be used to form thioether linkages or, after deprotection, to create disulfide bridges with another thiol-containing residue. The longer side chain of homocysteine compared to cysteine can alter the resulting ring size and geometry of cyclic peptides, potentially leading to novel biological activities.
The Nα-Fmoc group makes this building block directly compatible with the most widely used SPPS methodology. issuu.com Its base-lability allows for selective removal without affecting the side-chain protection, ensuring the integrity of the growing peptide chain.
The S-(4-methylbenzyl) (4-MeBzl or CH3Bzl) group is a critical feature for protecting the reactive thiol of the homocysteine side chain. Benzyl-type protecting groups are known for their stability under the basic conditions of Fmoc removal. peptide.com The 4-methylbenzyl group is a member of this class and is typically removed under strongly acidic conditions, such as with HF, which is characteristic of the older Boc/Bzl strategy. bachem.com However, its stability during Fmoc-SPPS makes it a useful tool for specific applications where the thiol group needs to remain protected until the final, harsh cleavage step. The choice of the 4-methylbenzyl group over other S-protecting groups like trityl (Trt) or acetamidomethyl (Acm) is driven by the desired cleavage conditions and synthetic strategy. bachem.com While Trt is more acid-labile and can be removed with standard TFA cocktails, 4-MeBzl offers greater acid stability. bachem.com This can be advantageous in syntheses where other acid-labile groups need to be selectively removed while keeping the homocysteine thiol protected.
The application of this compound is particularly relevant in the synthesis of complex thioether-containing peptides and in research aimed at exploring the impact of modified disulfide bridge geometry on peptide structure and function. netascientific.com
Table 2: Chemical Properties of Fmoc-L-HCys(MBzl)-OH
| Property | Value |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(4-methylbenzyl)-L-homocysteine |
| Synonyms | Fmoc-L-HCys(MBzl)-OH, Fmoc-homoCys(4-MeBzl)-OH |
| CAS Number | 1821768-91-5 |
| Molecular Formula | C27H27NO4S |
| Molecular Weight | 461.57 g/mol |
Data sourced from a 2024 catalog. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylsulfanyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBNRSVICJRZ-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Homocys Ch3bzl Oh
Retrosynthetic Analysis and Key Disconnections for Homocysteine Derivative Synthesis
Retrosynthetic analysis of the target molecule, Fmoc-homoCys(CH3Bzl)-OH, reveals a logical pathway for its synthesis. The primary disconnections are at the Nα-Fmoc bond and the S-CH3Bzl bond. This approach suggests a synthetic strategy starting with the L-homocysteine backbone, followed by protection of the thiol group and subsequent protection of the α-amino group.
The key steps identified through this analysis are:
Nα-Fmoc protection: The final step involves the introduction of the fluorenylmethyloxycarbonyl (Fmoc) group onto the α-amino group of the S-protected homocysteine derivative.
S-alkylation: Protection of the reactive thiol group of homocysteine with the 4-methylbenzyl (CH3Bzl) group is a critical intermediate step to prevent unwanted side reactions, such as disulfide bond formation.
Homocysteine backbone synthesis: The synthesis begins with a stereochemically pure L-homocysteine precursor.
This retrosynthetic pathway ensures the correct stereochemistry is maintained throughout the synthesis and that the reactive functional groups are appropriately masked until needed for peptide synthesis.
Preparation of the Homocysteine Backbone Precursor
The synthesis of the L-homocysteine backbone is a foundational step that dictates the stereochemical purity of the final product. Various methods have been developed to produce this non-proteinogenic amino acid.
Stereoselective Synthesis Approaches for L-Homocysteine Scaffolds
A common and efficient method for the stereoselective synthesis of L-homocysteine involves the demethylation of the readily available and inexpensive L-methionine. One established procedure involves reacting L-methionine with dichloroacetic acid in concentrated hydrochloric acid under reflux conditions. This reaction yields (4S)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride, which can then be treated with hydroxylamine (B1172632) to afford L-homocysteine. nih.gov This method is advantageous as it preserves the L-stereochemistry of the starting material.
Alternatively, enzymatic approaches offer high stereoselectivity. For instance, S-adenosyl-L-homocysteine (SAH) can be synthesized from racemic homocysteine thiolactone and adenosine (B11128) using a one-pot enzymatic cascade, which ultimately yields L-homocysteine upon further enzymatic cleavage. nih.govrsc.org While highly specific, this method may be more complex and costly for large-scale synthesis compared to the demethylation of L-methionine. Another biosynthetic route involves the conversion of O-phospho-L-homoserine to L-homocysteine, a pathway identified in some bacteria. researchgate.net
Introduction of the 4-Methylbenzyl (CH3Bzl) Thiol Protecting Group to Homocysteine
With the L-homocysteine backbone in hand, the next critical step is the protection of the thiol side chain to prevent its oxidation and other unwanted side reactions during subsequent synthetic steps.
The selection of an appropriate thiol protecting group is paramount in peptide synthesis. Several acid-labile groups are commonly employed, each with distinct properties. researchgate.netnih.gov
| Protecting Group | Abbreviation | Key Characteristics | Cleavage Conditions |
| Trityl | Trt | Highly hydrophobic; stable to a range of conditions but removable with mild acid. researchgate.net | Mild acid (e.g., TFA), often with scavengers. |
| 4-Methoxytrityl | Mmt | More acid-labile than Trt due to the electron-donating methoxy (B1213986) group. cblpatras.gr | Very mild acid (e.g., 1% TFA in DCM). cblpatras.gr |
| Diphenylmethyl | Dpm | Offers intermediate acid lability between Trt/Mmt and more robust groups. nih.gov | Higher concentrations of TFA compared to Trt/Mmt. nih.gov |
The 4-methylbenzyl (Meb or CH3Bzl) group is another valuable acid-labile protecting group for the thiol function of cysteine and, by extension, homocysteine. researchgate.net Its reactivity profile places it in a useful position within the spectrum of available protecting groups. The 4-methylbenzyl group is generally more stable to acid than the highly labile trityl (Trt) and 4-methoxytrityl (Mmt) groups, but less stable than the S-benzyl group, which requires harsh cleavage conditions.
The introduction of the 4-methylbenzyl group onto the thiol of homocysteine can be achieved by reacting L-homocysteine with 4-methylbenzyl chloride in a suitable solvent system, typically under basic conditions to facilitate the formation of the thiolate anion, which then acts as a nucleophile. The resulting S-(4-methylbenzyl)-L-homocysteine is a stable intermediate ready for the final Nα-protection step. The stability of the S-Meb group is sufficient to withstand the conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repeated treatments with piperidine (B6355638) for Fmoc deprotection. chemimpex.com
Purification and Purity Assessment of this compound
Following the synthesis, a robust purification strategy is essential to isolate this compound in high purity, removing unreacted starting materials, excess Fmoc-reagent, and any byproducts. Subsequently, analytical methods are employed to confirm the purity, particularly the enantiomeric integrity of the precursor.
Chromatographic Purification Techniques for the Compound
The primary methods for the purification of Fmoc-protected amino acids are recrystallization and chromatographic techniques.
Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system can be an effective method for purification. However, for more complex mixtures or for achieving very high purity, chromatography is generally required.
Column Chromatography: Flash column chromatography over silica (B1680970) gel is a widely used technique for the purification of organic compounds. orgsyn.org For Fmoc-amino acids, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, is often employed. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving the highest purity, preparative RP-HPLC is the method of choice. This technique is particularly effective for separating the desired product from closely related impurities. The stationary phase is typically a C18-modified silica, and the mobile phase consists of a mixture of water and an organic solvent, usually acetonitrile (B52724), with an additive like trifluoroacetic acid (TFA) to improve peak shape. thieme-connect.com The hydrophobic nature of the Fmoc and 4-methylbenzyl groups allows for strong retention on the C18 column, enabling effective separation.
The following table outlines typical parameters for the chromatographic purification of Fmoc-S-benzyl analogous compounds.
| Technique | Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | UV (254 nm) | |
| Preparative RP-HPLC | C18 Silica | Water/Acetonitrile Gradient with 0.1% TFA | UV (265 nm, 280 nm) | thieme-connect.com |
Analytical Methods for Enantiomeric Purity Determination in Precursors
The enantiomeric purity of the final this compound is dictated by the stereochemical integrity of the starting material, S-(4-methylbenzyl)-L-homocysteine. It is crucial to ensure that the precursor is of high enantiomeric purity and that no racemization occurs during its synthesis or the subsequent Fmoc-protection step. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the enantiomeric excess (e.e.) of chiral molecules like amino acid derivatives. sigmaaldrich.com
For the analysis of the S-(4-methylbenzyl)-L-homocysteine precursor, the underivatized amino acid can be analyzed directly on a chiral stationary phase (CSP). Alternatively, derivatization with a suitable agent can be performed to enhance detection and separation. The separation is based on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times.
Common chiral stationary phases for amino acid analysis include those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) or zwitterionic selectors. sigmaaldrich.comnih.gov The mobile phase is typically a mixture of organic solvents like methanol (B129727) and acetonitrile, sometimes with acidic or basic additives to improve resolution. hplc.eu By comparing the peak areas of the two enantiomers, the enantiomeric excess of the precursor can be accurately quantified, ensuring the stereochemical quality of the final product.
Integration of Fmoc Homocys Ch3bzl Oh into Solid Phase Peptide Synthesis Spps
General Principles of Fmoc-based SPPS for Peptide Elongation
Fmoc-based SPPS is the predominant method for chemically synthesizing peptides. The strategy is built upon an orthogonal protection scheme where the temporary N-α-amino protecting group, the 9-fluorenylmethoxycarbonyl (Fmoc) group, is labile to a weak base, while the permanent side-chain protecting groups and the resin linker are labile to a strong acid. This allows for the selective deprotection and elongation of the peptide chain under mild conditions.
The synthesis cycle begins with the C-terminal amino acid anchored to an insoluble polymer resin. Each cycle of amino acid addition involves two main steps:
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free primary or secondary amine.
Coupling: The next Fmoc-protected amino acid, in this case, Fmoc-homoCys(CH3Bzl)-OH, is activated at its C-terminus and reacted with the newly exposed N-terminal amine of the peptide-resin, forming a new peptide bond.
Following each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high fidelity of the final peptide sequence. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail containing trifluoroacetic acid (TFA).
Wang Resin: This is a benzyl alcohol-type linker attached to a polystyrene core, widely used for synthesizing peptides with a C-terminal carboxylic acid. The peptide is attached via an ester bond that is readily cleaved with moderate concentrations of TFA (typically 95%), which also removes most acid-labile side-chain protecting groups.
Rink Amide Resin: This resin is the standard choice for producing peptide amides. The linker is designed to release the peptide with a C-terminal amide upon cleavage with TFA. This is particularly valuable for synthesizing many biologically active peptides that naturally possess an amidated C-terminus.
2-Chlorotrityl (2-CTC) Resin: This is a highly acid-sensitive resin. The first Fmoc-amino acid can be loaded under basic conditions without prior carboxyl activation, which prevents racemization, a known risk for certain amino acids. Its high acid lability allows for the cleavage of the peptide while keeping acid-labile side-chain protecting groups intact, making it ideal for the synthesis of protected peptide fragments. Furthermore, the steric bulk of the trityl linker can help suppress diketopiperazine formation, a common side reaction at the dipeptide stage.
| Resin/Linker | C-Terminal Product | Cleavage Condition | Key Advantages |
|---|---|---|---|
| Wang | Carboxylic Acid | High TFA (e.g., 95%) | Standard for peptide acids. |
| Rink Amide | Amide | High TFA (e.g., 95%) | Standard for peptide amides. |
| 2-Chlorotrityl | Carboxylic Acid | Mild Acid (e.g., 1% TFA) | Minimizes racemization during loading; ideal for protected fragments. |
To form a peptide bond, the carboxylic acid of the incoming this compound must be activated to make it more susceptible to nucleophilic attack by the N-terminal amine of the peptide-resin. This is achieved using coupling reagents.
HBTU/HOBt/DIEA: This is one of the most common and efficient activation methods. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of HOBt (Hydroxybenzotriazole) and a tertiary base like DIEA (N,N-Diisopropylethylamine) rapidly converts the Fmoc-amino acid into a highly reactive OBt active ester. This method is fast and generally results in low levels of racemization. The reaction is typically monitored for completion using a qualitative test like the ninhydrin (Kaiser) test, which detects free primary amines.
DIC/HOBt: This method utilizes a carbodiimide, DIC (N,N'-Diisopropylcarbodiimide), to activate the amino acid. The addition of HOBt is crucial as it forms an intermediate active ester, which suppresses the formation of a major byproduct (N-acylurea) and significantly reduces the risk of racemization. This combination is considered a milder activation method and is often preferred for sensitive amino acids that are prone to racemization.
For a sterically hindered amino acid, or during a difficult coupling step, more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) may be employed to improve coupling efficiency.
| Reagent System | Activator Class | Key Features |
|---|---|---|
| HBTU/HOBt/DIEA | Aminium Salt | Fast, efficient, widely used. Requires a base. |
| DIC/HOBt | Carbodiimide | Milder conditions, minimizes racemization. No base required for activation. |
| HATU/DIEA | Aminium Salt | Highly reactive, effective for sterically hindered couplings. |
Challenges and Strategies for Efficient Incorporation of this compound
While the principles of SPPS are straightforward, incorporating specific amino acids can present unique challenges. The properties of the peptide sequence itself and the nature of the amino acid derivative, such as this compound, can impact the synthesis.
As the peptide chain elongates on the resin, it can fold into secondary structures (like β-sheets) that associate through intermolecular hydrogen bonds. This phenomenon, known as aggregation, can cause the resin to shrink and prevent reagents from accessing the N-terminus, leading to incomplete deprotection and coupling steps. Several strategies can be employed to disrupt this aggregation:
Solvent Modification: Switching from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl can help disrupt hydrogen bonding. Using "magic mixtures" containing solvents like DCM and ethylene carbonate at elevated temperatures has also proven effective.
Backbone Protection: Incorporating a temporary, removable protecting group on a backbone amide nitrogen, such as a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group, effectively prevents the formation of hydrogen bonds that lead to aggregation.
Pseudoprolines: Introducing dipeptides containing an oxazolidine ring system (a pseudoproline) at Ser or Thr residues induces a "kink" in the peptide backbone, disrupting the formation of regular secondary structures.
Homocysteine, being a homolog of cysteine, is susceptible to similar side reactions, although its specific reactivity can differ. The S-(4-methylbenzyl) protecting group on this compound is notably stable. Unlike the commonly used S-trityl (Trt) group, which is cleaved by standard TFA cocktails, the CH3Bzl group is stable to TFA and requires much stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for removal. This high stability means it is not typically removed during the final cleavage step in a standard Fmoc/tBu strategy, making this building block suitable for syntheses where the homocysteine thiol must remain protected in the final product or is intended for subsequent, specific deprotection and modification.
Potential side reactions involving the homocysteine residue itself include:
Intramolecular Cyclization (Lactam Formation): The side chain of homocysteine can potentially participate in intramolecular cyclization to form a seven-membered thiolactam ring. This is analogous to pyroglutamate formation from N-terminal glutamine. While less common than with glutamine, the risk can be minimized by ensuring rapid and efficient coupling of the subsequent amino acid.
S-Alkylation: During final cleavage, particularly from Wang resin, the linker can decompose to form a reactive benzyl cation. This cation can alkylate the sulfur atom of a deprotected homocysteine. However, the stability of the CH3Bzl group largely prevents this, as the thiol would remain protected during TFA cleavage.
Oxidation: While the protected sulfur is generally safe from oxidation, any premature deprotection could expose the thiol, which can then be oxidized to form disulfide bonds (homocystine) or sulfoxides. Using high-quality, amine-free solvents and maintaining an inert atmosphere can minimize this risk.
The incorporation of this compound, or the coupling of another amino acid onto a homocysteine residue, can be slow due to steric hindrance from the bulky side chain or aggregation effects from the growing peptide. To optimize reaction kinetics and ensure complete coupling, several adjustments can be made:
Extended Reaction Times and Double Coupling: If a coupling reaction is sluggish, simply extending the reaction time or performing the coupling a second time with fresh reagents ("double coupling") can often drive the reaction to completion.
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C), often facilitated by microwave peptide synthesizers, can significantly increase reaction rates and overcome kinetic barriers associated with aggregation or steric hindrance.
Use of Potent Coupling Reagents: For particularly difficult couplings, switching to more powerful reagents like HATU or COMU can enhance the rate of activation and improve yields. These reagents are especially effective for coupling sterically hindered amino acids.
Monitoring: Careful monitoring of both the deprotection and coupling steps is essential. The strong UV absorbance of the Fmoc group allows for quantitative monitoring of the deprotection step, while qualitative tests like the Kaiser test are crucial for confirming the completion of the coupling reaction.
By carefully selecting the synthesis platform and strategically applying these optimization techniques, this compound can be efficiently and reliably incorporated into complex peptide sequences, enabling advanced research in chemical biology and drug discovery.
Compound Reference Table
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| 2-CTC | 2-Chlorotrityl |
| CH3Bzl | 4-Methylbenzyl |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |
| DCM | Dichloromethane |
| DIC | N,N'-Diisopropylcarbodiimide |
| DIEA | N,N-Diisopropylethylamine |
| Dmb | 2,4-Dimethoxybenzyl |
| DMF | N,N-Dimethylformamide |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| This compound | N-α-Fmoc-S-(4-methylbenzyl)-L-homocysteine |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| HF | Hydrofluoric acid |
| Hmb | 2-Hydroxy-4-methoxybenzyl |
| HOBt | Hydroxybenzotriazole |
| LiCl | Lithium chloride |
| NMP | N-Methyl-2-pyrrolidone |
| TFA | Trifluoroacetic acid |
| TFMSA | Trifluoromethanesulfonic acid |
| Trt | Trityl (Triphenylmethyl) |
Orthogonal Protecting Group Chemistry in Complex Peptide Assembly
The synthesis of complex peptides, particularly those containing multiple reactive side chains or requiring specific modifications, relies heavily on the strategic use of protecting groups. The concept of orthogonality is central to this strategy, allowing for the selective removal of one type of protecting group in the presence of others, thereby enabling precise chemical manipulations at specific sites within a growing peptide chain.
Differential Deprotection Strategies for Thiol Protecting Groups in Cysteine and Homocysteine Analogues (e.g., selective removal of Mmt, Dpm, Trt)
The thiol group of cysteine and its analogue homocysteine is highly nucleophilic and susceptible to oxidation, making its effective protection mandatory during SPPS. nih.govrsc.org The synthesis of peptides with multiple disulfide bonds or those requiring selective thiol modification necessitates the use of a panel of thiol protecting groups with differentiated lability. This allows for the sequential deprotection of specific thiol groups while others remain protected. sigmaaldrich.com The most common strategy for differential deprotection relies on the varying acid sensitivity of trityl-based protecting groups.
Trityl (Trt): The triphenylmethyl (Trt) group is a widely used thiol protecting group due to its cost-effectiveness and lability in standard TFA cleavage cocktails. sigmaaldrich.com It is typically removed during the final cleavage step. However, it can also be selectively removed on-resin using a dilute solution of TFA (e.g., 1-2% TFA in dichloromethane (DCM)) in the presence of a scavenger like triisopropylsilane (B1312306) (TIS) to capture the released trityl cation.
4-Methoxytrityl (Mmt): The Mmt group is significantly more acid-labile than the Trt group. peptide.com This heightened sensitivity allows for its selective removal under very mild acidic conditions, such as 1-2% TFA in DCM, often in just a few minutes. peptide.combiotage.com These conditions are mild enough to leave other, more robust acid-labile groups like Trt, Dpm, and tBu ethers intact, making Mmt ideal for strategies requiring on-resin disulfide bond formation or selective alkylation of a specific thiol. sigmaaldrich.combiotage.com
Diphenylmethyl (Dpm): The Dpm group offers an intermediate level of acid stability. It is stable to the mild acidic conditions used to remove Mmt (e.g., 1-3% TFA) but is cleaved by the high concentration of TFA (typically 95%) used in final cleavage cocktails. sigmaaldrich.com This property allows for a hierarchical deprotection strategy. For instance, in a peptide containing both Mmt- and Dpm-protected homocysteine residues, the Mmt group can be removed first on-resin with dilute TFA to form an initial disulfide bond. The peptide can then be cleaved from the resin with a standard TFA cocktail, which simultaneously removes the Dpm group, allowing for the formation of a second disulfide bond. sigmaaldrich.com
The table below summarizes the relative acid lability and typical deprotection conditions for these commonly used thiol protecting groups.
| Protecting Group | Abbreviation | Relative Acid Lability | Typical On-Resin Deprotection Conditions | Orthogonal To |
| 4-Methoxytrityl | Mmt | Very High | 1-2% TFA in DCM with 5% TIS | Dpm, Trt, tBu, Acm |
| Trityl | Trt | High | 1-2% TFA in DCM with TIS (slower than Mmt) | Dpm, tBu, Acm |
| Diphenylmethyl | Dpm | Moderate | Stable to 1-3% TFA; Removed by ~50-95% TFA | Mmt, Acm |
This table is for illustrative purposes. Optimal deprotection times and reagent concentrations are sequence-dependent and may require empirical determination.
Considerations for the Stability and Selective Removal of the CH3Bzl Protecting Group on Homocysteine
The S-4-methylbenzyl (CH3Bzl or 4-MeBzl) group is another option for protecting the thiol side chain of homocysteine. Historically, benzyl-type protecting groups, including 4-MeBzl, were extensively used in Boc-based SPPS. peptide.com In the context of the Fmoc/tBu strategy, the 4-MeBzl group is considered a highly stable or "permanent" protecting group. peptide.com
Stability: The S-4-methylbenzyl group is completely stable to the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc deprotection. Furthermore, it is significantly more stable to acid than the trityl-based protectors (Mmt, Trt, Dpm) and the standard tBu-based groups. It remains fully intact during treatment with the concentrated TFA cocktails typically used for final peptide cleavage and deprotection of other side chains. peptide.compeptide.com This high stability makes it unsuitable for routine syntheses where global deprotection with TFA is desired. However, this robustness becomes an advantage when a fully protected peptide fragment is needed for subsequent ligation strategies, or when one specific homocysteine residue must remain masked while others are manipulated.
Selective Removal: The removal of the 4-MeBzl group requires much harsher acidic conditions than standard TFA cleavage. The traditional method for cleaving benzyl-type protecting groups is treatment with very strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com These reagents are highly corrosive and require specialized equipment, making them less common in routine peptide laboratories that primarily use the milder Fmoc/TFA methodology.
Alternative, albeit less common, methods have been explored for the removal of stable benzyl-type groups. For instance, some protocols describe the use of TFA in the presence of specific scavengers like thioanisole to facilitate the cleavage of S-benzyl groups, although this is often slow and may not be quantitative. researchgate.netnih.gov Another approach involves reductive cleavage, but this is not compatible with many other protecting groups or peptide functionalities.
Due to the harsh conditions required for its removal, the use of this compound is generally reserved for specific applications where its exceptional stability is a key requirement. For most applications involving Fmoc-SPPS, protecting groups that are labile to the final TFA cleavage cocktail, such as Trt, are preferred for the incorporation of homocysteine.
Compound Name Reference Table
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(4-methylbenzyl)-L-homocysteine |
| SPPS | Solid-Phase Peptide Synthesis |
| Fmoc | 9-Fluorenylmethoxycarbonyl |
| Hcy/homoCys | Homocysteine |
| Cys | Cysteine |
| Mmt | 4-Methoxytrityl |
| Dpm | Diphenylmethyl |
| Trt | Trityl (Triphenylmethyl) |
| tBu | tert-Butyl |
| Bzl | Benzyl |
| 4-MeBzl / pMeBzl | 4-Methylbenzyl |
| TFA | Trifluoroacetic acid |
| DCM | Dichloromethane |
| DMF | N,N-Dimethylformamide |
| TIS | Triisopropylsilane |
| HF | Hydrogen Fluoride |
| TFMSA | Trifluoromethanesulfonic acid |
| Acm | Acetamidomethyl |
| Boc | tert-Butoxycarbonyl |
Advanced Applications and Structural Design in Peptide Chemistry
Role of Homocysteine in Conformational Constraint and Cyclic Peptide Design
Thioether Bond Formation for Backbone and Side-Chain Cyclizations
The side chain of homocysteine, being one methylene (B1212753) group longer than that of cysteine, provides distinct advantages in peptide cyclization. The resulting thioether bridge, formed by the reaction of the homocysteine thiol with an electrophile, is chemically more stable than the disulfide bond of cystine, particularly in reducing environments researchgate.netnih.gov. This stability makes homocysteine-cyclized peptides robust candidates for various applications.
Thioether cyclization can be achieved through several strategies. A common approach involves the reaction of the deprotected homocysteine thiol with a haloacetylated N-terminus or a side chain of another amino acid residue within the peptide sequence mdpi.com. Alternatively, Michael addition reactions with maleimide-functionalized residues can be employed nih.gov. The 4-methylbenzyl protecting group on the homocysteine side chain is stable during peptide synthesis and can be selectively removed on-resin to allow for these cyclization reactions.
The cyclization can be directed to form a bridge between the side chain of homocysteine and the N-terminus (side-chain-to-backbone), the C-terminus, or the side chain of another amino acid, leading to a variety of cyclic peptide architectures with different sizes and conformational rigidities nih.gov.
Design and Synthesis of Constrained Peptide Scaffolds Incorporating Homocysteine
The ability to form stable thioether bridges makes homocysteine a valuable building block in the design of constrained peptide scaffolds. These scaffolds serve as templates for the development of bioactive peptides with enhanced receptor affinity, selectivity, and proteolytic stability researchgate.net. The conformational rigidity imposed by the homocysteine-derived thioether linkage helps to pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target researchgate.net.
The synthesis of such constrained peptides is readily achievable using Fmoc-SPPS nih.gov. Fmoc-homoCys(CH3Bzl)-OH can be incorporated at the desired position in the peptide sequence. After assembly of the linear peptide, the 4-methylbenzyl protecting group is removed, typically using strong acids like trifluoroacetic acid (TFA) with appropriate scavengers, to reveal the free thiol iris-biotech.depeptide.com. Subsequent on-resin or in-solution cyclization with a suitable electrophilic partner within the peptide sequence yields the desired constrained scaffold.
Computational methods and conformational analysis techniques, such as NMR spectroscopy, are often employed to predict and verify the three-dimensional structure of these homocysteine-containing cyclic peptides, ensuring the desired conformational constraint is achieved nih.govias.ac.ingla.ac.uk.
| Parameter | Disulfide Bridge (from Cysteine) | Thioether Bridge (from Homocysteine) | Reference |
| Bond Type | S-S | C-S-C | researchgate.net |
| Stability to Reduction | Labile | Stable | researchgate.netnih.gov |
| Ring Size Flexibility | More constrained | Greater flexibility due to longer side chain | bohrium.comdiva-portal.org |
| Conformational Impact | Induces significant conformational constraint | Can be used to fine-tune conformational properties | bohrium.comdiva-portal.org |
| Synthesis | Oxidation of two thiols | Nucleophilic substitution or Michael addition | mdpi.comnih.gov |
Bioconjugation and Chemical Ligation Strategies Utilizing Homocysteine
The unique reactivity of the thiol moiety in the homocysteine side chain makes it a prime target for site-specific modification of peptides through bioconjugation and chemical ligation techniques. The incorporation of this compound into a peptide sequence provides a specific handle for the attachment of various molecular entities, including reporter molecules, therapeutic agents, and other biomolecules.
Site-Specific Functionalization and Derivatization via the Homocysteine Thiol Moiety
The nucleophilic nature of the homocysteine thiol allows for highly selective reactions with a variety of electrophilic reagents under mild conditions technologypublisher.comnih.gov. This chemoselectivity is crucial for modifying peptides without affecting other potentially reactive functional groups present in the side chains of other amino acids.
Common strategies for the functionalization of the homocysteine thiol include:
Alkylation: Reaction with alkyl halides, such as iodoacetamide derivatives, to form stable thioether bonds rsc.org.
Michael Addition: Conjugation to α,β-unsaturated carbonyl compounds, like maleimides, which is a widely used method for bioconjugation nih.gov.
Thiol-Disulfide Exchange: Formation of mixed disulfides, although this linkage is reversible in the presence of other thiols mdpi.com.
The 4-methylbenzyl protecting group of this compound must be removed to expose the reactive thiol for these modifications. This is typically achieved during the final cleavage of the peptide from the solid support using a TFA-based cocktail containing scavengers to prevent side reactions iris-biotech.depeptide.com.
Application in the Synthesis of Labeled Peptides and Bioprobes
The site-specific functionalization of homocysteine residues is particularly valuable for the synthesis of labeled peptides and bioprobes. By attaching fluorescent dyes, quenchers, or other reporter groups to the homocysteine thiol, researchers can create tools for studying biological processes, such as enzyme activity, receptor binding, and protein-protein interactions nih.govnih.gov.
For example, a fluorescent probe can be introduced by reacting the deprotected homocysteine thiol with a fluorophore-maleimide conjugate. The resulting thioether-linked fluorescent peptide can be used in fluorescence resonance energy transfer (FRET) studies or for cellular imaging nih.gov. Similarly, the attachment of biotin allows for the use of the peptide in affinity-based assays and purification protocols.
The synthesis of these labeled peptides follows a similar path to other modified peptides, where this compound is incorporated during SPPS, followed by deprotection and conjugation with the desired label either on-resin or in solution nih.gov.
| Reaction Type | Reagent Class | Resulting Linkage | Key Features | Reference |
| Alkylation | Alkyl Halides (e.g., Iodoacetamide) | Thioether | Stable, irreversible bond | rsc.org |
| Michael Addition | Maleimides, Acrylates | Thioether | Highly selective for thiols at neutral pH | nih.govnih.gov |
| Thiol-Disulfide Exchange | Disulfides (e.g., DTNP) | Mixed Disulfide | Reversible, useful for specific applications | mdpi.com |
| Thiol-Yne Reaction | Alkynes (with photoinitiator) | Vinyl Sulfide | Forms a stable, geometrically defined linkage | mdpi.com |
Design of Peptidomimetics and Engineered Peptide Architectures
The incorporation of homocysteine, facilitated by the use of building blocks like this compound, plays a significant role in the design of peptidomimetics and the engineering of novel peptide architectures. By moving beyond the canonical amino acids and standard peptide bonds, researchers can create molecules with improved pharmacological properties, such as enhanced stability, bioavailability, and target specificity nih.gov.
The thioether linkage derived from homocysteine is a key element in this context. It can be used to create "stapled" peptides, where the side chains of two amino acids are cross-linked to stabilize a specific secondary structure, often an α-helix nih.gov. This conformational stabilization can lead to a significant increase in the peptide's affinity for its target and its resistance to proteolytic degradation.
Furthermore, the introduction of homocysteine allows for the construction of more complex, engineered peptide architectures. For instance, multiple homocysteine residues can be incorporated to create bicyclic or even more intricate topologies through sequential and orthogonal thioether bond formations nih.gov. This level of structural control is crucial for mimicking the complex binding epitopes of proteins and for developing potent inhibitors of protein-protein interactions.
The synthesis of these advanced peptide structures relies on the principles of SPPS, where the strategic placement of this compound and other functionalized amino acids allows for the precise construction of the desired molecular framework nih.govluxembourg-bio.com. The stability of the 4-methylbenzyl protecting group during chain assembly and its clean removal during cleavage are critical for the successful synthesis of these complex molecules iris-biotech.depeptide.com.
Homocysteine as a Cysteine Surrogate and Structural Motif in Peptide Engineering
Homocysteine (Hcy) is a homolog of the canonical amino acid cysteine (Cys), differing by a single additional methylene group in its side chain. This seemingly minor structural variance has profound implications for peptide and protein architecture. While not one of the 20 proteinogenic amino acids, homocysteine's thiol side chain allows it to perform the primary chemical function of cysteine: the formation of disulfide bonds. nih.gov The use of this compound in SPPS allows for the precise placement of homocysteine residues within a peptide sequence. The 4-methylbenzyl (CH3Bzl) group provides stable protection for the thiol moiety during synthesis, which can be removed during the final acidolytic cleavage step, typically with trifluoroacetic acid (TFA), to reveal the reactive sulfhydryl group.
The substitution of cysteine with homocysteine introduces significant alterations to the geometry of disulfide bridges. A disulfide bond between two homocysteine residues (a di-homocysteine bridge) creates a seven-membered ring structure, which is larger and potentially more flexible than the six-membered ring of a cystine bridge. This modification can be strategically employed to:
Fine-Tune Biological Activity: The altered geometry of the disulfide bridge can impact the orientation of other side chains crucial for receptor interaction. This allows for the fine-tuning of a peptide's agonist or antagonist activity.
Probe Structural Requirements: By comparing the activity of a native cysteine-containing peptide with its homocysteine-substituted analog, researchers can probe the geometric requirements of the disulfide bond for maintaining biological function.
The table below summarizes the key structural differences when homocysteine is used as a cysteine surrogate.
| Feature | Cysteine-Cysteine Disulfide | Homocysteine-Homocysteine Disulfide | Structural Implication |
| Side Chain Length | -CH2-SH | -CH2-CH2-SH | Increased distance between the peptide backbone and the sulfur atom. |
| Disulfide Ring Size | 6-membered ring (cystine) | 7-membered ring | Altered bond angles and dihedral angles, potentially reducing ring strain. |
| Backbone Conformation | More constrained | Potentially more flexible | Can influence secondary structure and overall peptide fold. |
Integration into Scaffold-Based Peptide Design for Enhanced Stability and Function
Scaffold-based peptide design utilizes a structurally stable core framework to which functional elements are appended. This approach often results in peptides with enhanced proteolytic stability and pre-organized conformations for target binding. Cyclic peptides and those containing multiple disulfide bonds, such as cystine-knot peptides, are common examples of such scaffolds due to their inherent rigidity. nih.gov
The integration of homocysteine via this compound into these scaffolds offers a powerful tool for modulating their properties. The formation of di-homocysteine or mixed cysteine-homocysteine disulfide bridges can influence the scaffold's stability and function in several ways:
Enhanced Proteolytic Resistance: The presence of non-canonical amino acids can render peptides less recognizable by proteases, thereby increasing their in vivo half-life. While the peptide backbone is still susceptible, the altered conformation imparted by a homocysteine-containing disulfide bridge can sterically hinder protease access.
Modified Redox Potential: The stability of the disulfide bond itself can be affected. The larger ring of a di-homocysteine bridge may possess a different redox potential compared to a cystine bridge, potentially altering its susceptibility to reduction in biological environments. Some studies suggest that homocysteine incorporation can be used to stabilize peptide compositions and reduce disulfide exchange, a common degradation pathway. nih.gov
Creation of Novel Topologies: The ability to form larger disulfide-tethered loops enables the design of novel peptide topologies that are not accessible with cysteine alone. This expands the available chemical space for designing peptides with new functions, such as inhibitors of protein-protein interactions which often require larger and more complex binding surfaces.
Research into peptides containing homocysteine has demonstrated that these analogs can exhibit unique biological properties. For example, analogs of bioactive peptides where cysteine is replaced by homocysteine have been synthesized to explore structure-activity relationships and develop new therapeutic leads. rsc.org The systematic replacement of cysteine with homocysteine in a structurally defined scaffold allows for a detailed investigation into how the length of the disulfide cross-link affects folding, stability, and ultimately, biological function.
The table below outlines the potential functional consequences of integrating homocysteine into peptide scaffolds.
| Property | Standard Cysteine Scaffold | Homocysteine-Integrated Scaffold | Potential Advantage |
| Stability | High intrinsic stability from disulfide bonds. | May exhibit altered resistance to enzymatic degradation and disulfide reduction. | Potentially increased in vivo half-life and stability in different redox environments. |
| Conformation | Well-defined, rigid structure. | Altered loop size and flexibility, leading to a modified overall conformation. | Ability to target different binding sites or improve affinity for the intended target. |
| Function | Specific biological activity. | Modulated or novel biological activity due to changes in structure and binding epitope presentation. | Development of agonists/antagonists with improved profiles or novel therapeutic functions. |
Analytical and Mechanistic Investigations in Fmoc Homocys Ch3bzl Oh Peptide Synthesis
Spectroscopic and Chromatographic Monitoring of Peptide Elongation and Deprotection Processes
Real-time monitoring during SPPS is crucial for optimizing reaction conditions and identifying potential issues, such as incomplete deprotection or coupling, which can lead to the formation of deletion or truncated peptide impurities. rsc.orgfu-berlin.de
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in each cycle of SPPS. The efficiency of this deprotection reaction, typically carried out using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), can be monitored in real-time by spectrophotometry. thieme-connect.demostwiedzy.pl The mechanism of Fmoc cleavage involves a β-elimination reaction, which liberates dibenzofulvene. This molecule subsequently reacts with the piperidine base to form a piperidine-dibenzofulvene adduct, which has a distinct UV absorbance maximum. semanticscholar.orgredalyc.org
By continuously monitoring the absorbance of the solution flowing from the reactor, the completion of the deprotection step can be accurately determined. thieme-connect.de A stable baseline after the peak corresponding to the adduct indicates that all Fmoc groups have been removed, and the subsequent coupling step can proceed. The integrated area of this UV peak is proportional to the amount of Fmoc group removed, allowing for a quantitative assessment of the deprotection efficiency at each cycle. thermofisher.com
Table 1: Spectrophotometric Data for Monitoring Fmoc Deprotection
| Parameter | Wavelength (nm) | Molar Absorptivity (ε) of Adduct (M⁻¹cm⁻¹) | Typical Observation |
|---|
For more detailed real-time analysis, in-line or at-line High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be employed. rsc.orguci.edu These techniques allow for the direct monitoring of both the removal of the Fmoc group and the successful coupling of the Fmoc-homoCys(CH3Bzl)-OH amino acid to the growing peptide chain.
A small aliquot of the resin can be cleaved at various points during the synthesis, and the resulting peptide mixture is analyzed by HPLC-MS. uci.edu This provides a snapshot of the reaction progress, revealing the presence of the desired peptide along with any unreacted starting materials or byproducts. This real-time feedback is invaluable for troubleshooting difficult couplings or deprotections that can occur with sterically hindered or aggregation-prone sequences. fu-berlin.deresearchgate.net Automated systems can integrate these analytical tools to provide real-time control over the synthesis parameters. semanticscholar.org
Post-Synthetic Analysis of Homocysteine-Containing Peptides
Following the completion of the synthesis and cleavage from the solid support, a comprehensive analysis of the crude peptide is essential to confirm its identity, assess its purity, and characterize its structural features.
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthetic peptides. waters.comnih.gov It provides a highly accurate mass measurement of the synthesized peptide, which can be compared to the theoretical mass of the target homocysteine-containing peptide to confirm its identity. The high resolving power of instruments like Orbitrap or FT-ICR MS allows for the differentiation of the target peptide from impurities with very similar masses. thermofisher.com
Furthermore, HRMS coupled with liquid chromatography (LC-HRMS) is a powerful technique for impurity profiling. lcms.czrsc.org This method separates the components of the crude peptide mixture, and the subsequent mass analysis of each peak allows for the identification of various process-related impurities. thermofisher.com Common impurities in SPPS include deletion sequences (from incomplete coupling), truncated sequences (from incomplete deprotection), and peptides with remaining protecting groups. rsc.orgalmacgroup.com Tandem mass spectrometry (MS/MS) can be used to fragment the peptide ions, providing sequence information that further confirms the identity of the target peptide and helps in the structural elucidation of unknown impurities. waters.com
Table 2: Common Impurities in this compound Peptide Synthesis Detected by HRMS
| Impurity Type | Description | Expected Mass Difference from Target Peptide |
|---|---|---|
| Deletion Sequence | Missing one amino acid residue | Mass of the missing residue |
| Truncated Sequence | Premature termination of the peptide chain | Varies depending on the point of termination |
| Incomplete Deprotection | Residual protecting groups (e.g., CH3Bzl) on the homocysteine side chain | Mass of the protecting group |
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances of the individual amino acid residues. uzh.ch Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is crucial for determining the peptide's secondary and tertiary structure. creative-proteomics.com For peptides containing modified residues like homocysteine, specific chemical shift changes can indicate conformational preferences or interactions involving the modified side chain. nih.govnih.gov
Chromatographic techniques, particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), are the primary methods for assessing the purity of synthetic peptides and for their purification. lcms.czaltabioscience.comnih.gov In RP-HPLC, the crude peptide mixture is separated based on the hydrophobicity of its components. hplc.eu A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). lcms.cz
The purity of the synthesized homocysteine-containing peptide is determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total peak area. altabioscience.com The high resolution of modern HPLC columns allows for the separation of the target peptide from closely related impurities, such as deletion sequences or diastereomers. researchgate.net Preparative HPLC, using larger columns and higher flow rates, is then employed to isolate the target peptide from the impurities, yielding a final product of high purity. mdpi.comnih.gov
Table 3: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| N,N-dimethylformamide | DMF |
| High-Performance Liquid Chromatography | HPLC |
| Mass Spectrometry | MS |
| High-Resolution Mass Spectrometry | HRMS |
| Fourier Transform Ion Cyclotron Resonance Mass Spectrometry | FT-ICR MS |
| Nuclear Magnetic Resonance | NMR |
| Correlation Spectroscopy | COSY |
| Total Correlation Spectroscopy | TOCSY |
| Nuclear Overhauser Effect Spectroscopy | NOESY |
| Reversed-Phase High-Performance Liquid Chromatography | RP-HPLC |
Mechanistic Insights into Side Reactions and Their Prevention during Synthesis
The synthesis of peptides incorporating the non-proteinogenic amino acid homocysteine, specifically using the derivative N-α-Fmoc-S-(p-methylbenzyl)-L-homocysteine (this compound), requires a detailed understanding of potential side reactions to ensure the integrity and purity of the final product. The structural similarity of homocysteine to cysteine, differing by only one methylene (B1212753) group in the side chain, means they are susceptible to similar side reactions during solid-phase peptide synthesis (SPPS). However, the subtle differences in structure and reactivity necessitate specific considerations.
The preservation of stereochemical integrity is paramount in peptide synthesis. Racemization, the loss of chiral purity at the α-carbon of an amino acid, can occur during the carboxyl group activation step required for peptide bond formation. For S-protected homocysteine derivatives, as with cysteine, this side reaction is a significant concern, particularly when using powerful phosphonium (B103445) or aminium/uronium-based coupling reagents like BOP, HBTU, or HATU.
There are two primary mechanisms through which racemization can occur:
Oxazol-5(4H)-one Formation: This is the most prevalent pathway for racemization of N-urethane-protected amino acids, such as Fmoc-derivatives. Activation of the carboxyl group can lead to an intramolecular cyclization, forming a planar, achiral oxazolone (B7731731) intermediate. In the presence of a base, this intermediate can easily tautomerize. Subsequent nucleophilic attack by the incoming amino group on this intermediate can result in a mixture of L- and D-isomers in the growing peptide chain.
Direct Enolization (Hα Abstraction): A base can directly abstract the proton from the α-carbon of the activated amino acid, forming a carbanion or enolate intermediate. Reprotonation of this planar intermediate can lead to either the original L-configuration or the inverted D-configuration, resulting in racemization. This pathway is more significant for amino acid residues with highly acidic α-protons.
Cysteine and its homolog homocysteine are particularly susceptible to racemization. Studies on cysteine derivatives show that the level of racemization is influenced by several factors, including the coupling reagent, the type and amount of base used, preactivation time, and the nature of the side-chain protecting group. For instance, standard coupling protocols involving a 5-minute preactivation time with reagents like HBTU or HATU in the presence of bases such as N,N-diisopropylethylamine (DIEA) can lead to unacceptably high levels of racemization (5-33%) for S-protected cysteine. The S-protecting group's steric bulk and electron-donating properties also play a role; more electron-donating groups have been shown to reduce racemization levels.
| Factor | Impact on Racemization | Mitigation Strategy | Reference |
|---|---|---|---|
| Coupling Reagents | Phosphonium/Uronium salts (HBTU, HATU) with base catalysis increase risk. | Use carbodiimide-based activation (e.g., DIC/Oxyma) which proceeds under more neutral conditions. | |
| Base | Stronger, less sterically hindered bases (e.g., N-methylmorpholine, DIEA) promote Hα abstraction and oxazolone formation. | Use a weaker, more sterically hindered base like 2,4,6-collidine (TMP). Reduce the amount of base used. | |
| Preactivation Time | Longer preactivation times increase the opportunity for the activated ester to convert to the oxazolone intermediate. | Avoid or minimize preactivation; add the coupling reagent directly to the mixture of amino acid and resin. | |
| S-Protecting Group | Bulky, electron-withdrawing groups (e.g., Trityl) can be more prone to racemization under certain conditions compared to electron-donating groups. | Select S-protecting groups with electron-donating properties, such as 4-methoxybenzyloxymethyl (MBom). | |
| Solvent | Polar aprotic solvents like DMF are common but can facilitate racemization pathways. | Switching to less polar solvent mixtures, such as CH2Cl2-DMF (1:1), can reduce racemization levels. |
During the iterative cycles of deprotection and coupling in Fmoc-SPPS, the growing peptide-resin conjugate is exposed to basic (piperidine) and coupling conditions that can trigger various side reactions beyond racemization.
Diketopiperazine (DKP) Formation: This side reaction is most prevalent at the dipeptide stage. After the removal of the Fmoc group from the second amino acid, the newly liberated N-terminal amine can attack the ester linkage of the first residue to the resin, leading to the formation of a cyclic dipeptide (a diketopiperazine) and cleavage of the chain from the resin. This is especially common when proline is one of the first two residues. To mitigate this, sterically hindered resins like 2-chlorotrityl chloride resin are recommended, as their bulkiness inhibits the cyclization reaction. Alternatively, coupling the third amino acid as a pre-formed dipeptide (e.g., Fmoc-AA3-AA2-OH) bypasses the vulnerable dipeptide-resin intermediate.
Aspartimide Formation: When a peptide sequence contains an aspartic acid residue, its side-chain ester can be attacked by the backbone nitrogen of the following amino acid. This reaction is catalyzed by the piperidine used for Fmoc deprotection. The resulting five-membered succinimide (B58015) ring (aspartimide) can then reopen to form a mixture of α- and β-aspartyl peptides, both of which can be racemized. Adding an acidic additive like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine deprotection solution or using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding residue can effectively suppress this side reaction.
β-Elimination of S-Protected Homocysteine: Analogous to the side reaction seen with C-terminal cysteine, a C-terminal this compound residue is susceptible to base-catalyzed elimination. The piperidine used for Fmoc deprotection can abstract the β-proton, leading to the elimination of the S-(p-methylbenzyl) group and formation of a dehydroamino acid intermediate. This reactive intermediate can then undergo a Michael addition with piperidine, resulting in an unwanted peptide adduct. Utilizing a bulky S-protecting group, such as the p-methylbenzyl group, helps to sterically hinder this side reaction, although it may not eliminate it completely. Using a more sterically hindered resin, such as a 2-chlorotrityl type, is also an effective preventative measure.
| Side Reaction | Description | Prevention Strategy | Reference |
|---|---|---|---|
| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide, leading to chain termination and cleavage from the resin. | Use sterically hindered 2-chlorotrityl resin; couple the third residue as a dipeptide. | |
| Aspartimide Formation | Intramolecular cyclization of Asp residues, leading to α/β peptide mixtures and racemization. | Add HOBt or Oxyma to the piperidine deprotection solution; use backbone protection (Hmb/Dmb) on the preceding residue. | |
| β-Elimination/Piperidinyl Adduct | Base-catalyzed elimination of the S-protecting group from C-terminal Hcy/Cys, followed by addition of piperidine. | Use bulky S-protecting groups (Trt, CH3Bzl); use sterically hindered resins like 2-chlorotrityl resin. | |
| Guanidinylation | Uronium/aminium coupling reagents react with the unprotected N-terminus, terminating the peptide chain. | Pre-activate the protected amino acid with the coupling reagent before adding to the peptide-resin. |
The final step in SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. The choice of protecting group and the composition of the cleavage cocktail are critical for obtaining a pure final product.
The S-(p-methylbenzyl) group of this compound is an acid-labile protecting group, similar to the more common trityl (Trt) group. It is designed to be stable throughout the Fmoc-SPPS cycles but removed during the final cleavage, which is typically performed with strong trifluoroacetic acid (TFA).
During TFA treatment, the protecting group is cleaved, generating a reactive p-methylbenzyl carbocation. These carbocations are highly electrophilic and can cause several side reactions if not effectively neutralized:
Re-attachment to Homocysteine: The carbocation can re-alkylate the free sulfhydryl group of the deprotected homocysteine residue. This reaction is reversible for some groups like trityl, but effective scavenging is still necessary to drive the deprotection to completion.
Alkylation of Other Residues: The carbocation can irreversibly alkylate other nucleophilic residues in the peptide sequence, particularly the indole (B1671886) side chain of tryptophan or the thioether of methionine.
To prevent these detrimental modifications, nucleophilic scavengers are added to the cleavage cocktail to trap the carbocations as they are formed. A common and highly effective scavenger for benzyl- and trityl-type cations is triisopropylsilane (B1312306) (TIS), which irreversibly converts the carbocation into a neutral hydrocarbon (e.g., p-methyl-triphenylmethane).
Another potential side reaction during cleavage, particularly when using Wang-type resins, is the S-alkylation of the homocysteine thiol by carbocations generated from the acid-mediated decomposition of the resin linker itself. This can lead to the formation of a p-hydroxybenzyl adduct on the sulfur atom. The choice of scavengers and cleavage conditions must be optimized to minimize this phenomenon.
| Cocktail Composition (TFA/Scavengers) | Target Protecting Groups | Function of Scavengers | Reference |
|---|---|---|---|
| 95% TFA / 2.5% H2O / 2.5% TIS | Standard cocktail for peptides with Arg(Pbf), tBu, Boc, Trt, and CH3Bzl groups. | H2O: Helps dissolve the peptide and solvate protecting groups. TIS: Quenches tBu, Pbf, and benzyl/trityl-type carbocations. Not suitable for peptides with unprotected Met or Trp. | |
| 94% TFA / 2.5% H2O / 2.5% EDT / 1% TIS | For peptides containing multiple Cys/Hcy, Met, or Trp residues. | EDT (ethanedithiol): A soft nucleophile that protects Cys/Hcy and Met from oxidation and alkylation. TIS: Primary scavenger for hard carbocations. | |
| Reagent K: 82.5% TFA / 5% H2O / 5% Phenol / 5% Thioanisole / 2.5% EDT | A "universal" cocktail for complex peptides with multiple sensitive residues. | Phenol: Scavenger for benzyl-type cations, protects Tyr. Thioanisole: A soft scavenger, helps cleave Arg(Mtr/Pmc) and prevents sulfonation. EDT: Protects Cys/Hcy and Met. |
Q & A
Q. What are the optimal storage conditions and handling protocols for Fmoc-homoCys(CH3Bzl)-OH to maintain stability during peptide synthesis?
this compound should be stored at -20°C in a desiccated environment to prevent moisture-induced degradation. For short-term use (≤1 month), storage at -20°C is acceptable, but long-term stability (≥6 months) requires -80°C . Solubility is best achieved in DMSO (dimethyl sulfoxide) with gentle heating (37°C) and sonication to avoid aggregation . Pre-dissolved stock solutions should be aliquoted to minimize freeze-thaw cycles, which can compromise the compound’s integrity.
Q. How can researchers ensure efficient incorporation of this compound into solid-phase peptide synthesis (SPPS)?
The Fmoc group is cleaved using 20% piperidine in DMF, while the CH3Bzl (methylbenzyl) group protects the thiol side chain during synthesis. To optimize coupling:
- Use a 3–4 molar excess of the amino acid derivative relative to resin-bound peptide.
- Activate with HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) or Oxyma Pure/DIC to minimize racemization .
- Monitor coupling efficiency via Kaiser test (ninhydrin assay) or LC-MS to detect unreacted amines .
Advanced Research Questions
Q. What experimental strategies mitigate side reactions during the synthesis of peptides containing this compound?
The CH3Bzl group can undergo premature deprotection under acidic conditions, leading to disulfide bond formation or thiol oxidation. Mitigation strategies include:
- Using neutral or mildly acidic cleavage cocktails (e.g., TFA with scavengers like triisopropylsilane) to avoid unintended thiol deprotection .
- Introducing temporary protecting groups (e.g., Acm) for orthogonal deprotection if sequential disulfide bond formation is required .
- Performing real-time HPLC monitoring to identify and address aggregation or incomplete coupling .
Q. How does the CH3Bzl protecting group influence the conformational properties of synthetic peptides?
The CH3Bzl group introduces steric bulk, which can stabilize β-turn or β-sheet structures in peptides. For example, in β-hairpin peptidomimetics, the CH3Bzl-protected homocysteine residue promotes hydrophobic interactions and restricts backbone flexibility, as observed in studies of angiotensin II analogs . Computational modeling (e.g., Rosetta or MD simulations ) can predict structural impacts, while circular dichroism (CD) or NMR validates folding .
Q. What are the challenges in post-synthetic modification of CH3Bzl-protected homocysteine residues?
Selective removal of CH3Bzl requires strong acidolysis (e.g., HF or HBr in TFA), which may damage acid-labile residues. Alternative approaches include:
- Photocleavage : Using UV-sensitive protecting groups for orthogonal deprotection .
- Enzymatic strategies : Employing esterases or lipases tailored for benzyl ester hydrolysis . Post-deprotection, the free thiol can be functionalized via maleimide conjugation or native chemical ligation for site-specific modifications .
Methodological Considerations
- Purity Validation : Use RP-HPLC (C18 column, 0–50% acetonitrile gradient) and ESI-MS to confirm ≥98% purity and correct mass (theoretical vs. observed) .
- Safety Protocols : Follow GHS guidelines for handling thiol-reactive compounds: use fume hoods, nitrile gloves, and eye protection to prevent exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
